REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C1(=O)[O:11][CH:9]([CH3:10])[CH2:8]O1>>[OH:11][CH:9]([CH3:10])[CH2:8][C:2]1[NH:1][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C1(OCC(C)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=1NC=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C1(=O)[O:11][CH:9]([CH3:10])[CH2:8]O1>>[OH:11][CH:9]([CH3:10])[CH2:8][C:2]1[NH:1][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C1(OCC(C)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=1NC=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |